molecular formula C15H13FN6O3 B2973188 N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine CAS No. 713084-86-7

N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2973188
CAS No.: 713084-86-7
M. Wt: 344.306
InChI Key: AKRQVKLRGXQTBE-UHFFFAOYSA-N
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Description

N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrimidine ring substituted with a nitro group, a fluorophenyl group, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic conditions.

    Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where the pyrimidine ring is treated with a fluorobenzene derivative in the presence of a strong base.

    Attachment of Furan-2-ylmethyl Group: The final step involves the alkylation of the pyrimidine ring with a furan-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong bases such as sodium hydride, potassium tert-butoxide.

Major Products Formed

    Aminated Derivatives: Reduction of the nitro group yields amino derivatives.

    Functionalized Pyrimidines: Substitution reactions yield various functionalized pyrimidine derivatives.

Scientific Research Applications

N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N2-(2-chlorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
  • N2-(2-bromophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
  • N2-(2-methylphenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine

Uniqueness

N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its chloro, bromo, and methyl analogs

Properties

IUPAC Name

2-N-(2-fluorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O3/c16-10-5-1-2-6-11(10)19-15-20-13(17)12(22(23)24)14(21-15)18-8-9-4-3-7-25-9/h1-7H,8H2,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRQVKLRGXQTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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